2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-27-17-11-3-2-10-16(17)22-18(24)12-23-20(25)14-8-4-6-13-7-5-9-15(19(13)14)21(23)26/h2-11H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSXOHUZPPNQLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the NS5B polymerase . This enzyme plays a crucial role in the replication of certain viruses, making it a key target for antiviral therapies.
Mode of Action
The compound acts as an inhibitor of the NS5B polymerase. It binds to the non-nucleoside binding site Thumb Site II of the enzyme, as demonstrated by crystal structure studies and mutagenesis. This binding inhibits the enzyme’s activity, thereby disrupting viral replication.
Biological Activity
The compound 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide is a derivative of benzo[de]isoquinoline, a structure known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 299.30 g/mol. The presence of the dioxo group and the isoquinoline structure contributes to its biological activity.
Structural Formula
Key Features
- Functional Groups : Dioxo, amide, and methoxyphenyl.
- Molecular Weight : 299.30 g/mol.
- CAS Number : Not explicitly listed in the results but can be derived from its structural components.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzo[de]isoquinoline derivatives. The mechanisms through which these compounds exert their effects include:
- Inhibition of Cell Proliferation : Research indicates that derivatives can significantly inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : Compounds similar to 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide have been shown to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide | PC-3 (Prostate Cancer) | TBD | Apoptosis induction |
| Related Quinoline Derivative | HepG2 (Liver Cancer) | 1.81 | G2/M arrest |
| Related Quinoline Derivative | A549 (Lung Cancer) | 0.90 | Microtubule disruption |
The proposed mechanisms for the anticancer activity of this class of compounds include:
- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest.
- Caspase Activation : Induction of apoptosis through activation of caspases has been documented, with specific emphasis on caspase-8 and -3 pathways.
- Mitochondrial Dysfunction : The release of cytochrome c from mitochondria and subsequent activation of apoptotic pathways.
Case Studies
A notable study evaluated the effects of a related compound on various cancer cell lines:
- Study Design : In vitro assays were conducted on multiple cancer types including prostate (PC-3), liver (HepG2), and lung (A549).
- Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 0.85 to 3.32 µM across different cell lines, demonstrating its potential as an effective anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
